molecular formula C22H18Cl2N4O B10913908 1-benzyl-N-(2,6-dichlorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-benzyl-N-(2,6-dichlorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10913908
M. Wt: 425.3 g/mol
InChI Key: JEZJJIQIKVFMCK-UHFFFAOYSA-N
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Description

1-BENZYL-N~4~-(2,6-DICHLOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazolopyridine derivatives This compound is characterized by its complex structure, which includes a benzyl group, a dichlorophenyl group, and a pyrazolopyridine core

Preparation Methods

The synthesis of 1-BENZYL-N~4~-(2,6-DICHLOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolopyridine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the benzyl group: This step often involves a benzylation reaction using benzyl halides in the presence of a base.

    Attachment of the dichlorophenyl group: This can be done through a substitution reaction using 2,6-dichlorophenyl reagents.

    Final coupling and purification: The final product is obtained through coupling reactions and subsequent purification steps such as recrystallization or chromatography.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-BENZYL-N~4~-(2,6-DICHLOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, copper), and bases (e.g., potassium carbonate, sodium hydroxide). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-BENZYL-N~4~-(2,6-DICHLOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Pharmacology: Studies focus on its interaction with various biological targets, including enzymes and receptors, to understand its pharmacological effects.

    Chemical Biology: The compound is used as a tool to probe biological pathways and mechanisms, aiding in the discovery of new drug targets.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-BENZYL-N~4~-(2,6-DICHLOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. Detailed studies are required to elucidate the exact molecular pathways and targets involved.

Comparison with Similar Compounds

1-BENZYL-N~4~-(2,6-DICHLOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    Pyrazolopyridine Derivatives: These compounds share the pyrazolopyridine core and may have different substituents, leading to variations in their biological activity and properties.

    Benzylated Compounds: Compounds with benzyl groups may exhibit similar reactivity and biological effects, but the presence of additional functional groups can significantly alter their behavior.

    Dichlorophenyl Derivatives: These compounds contain the dichlorophenyl group and may have different cores, affecting their overall properties and applications.

The uniqueness of 1-BENZYL-N~4~-(2,6-DICHLOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H18Cl2N4O

Molecular Weight

425.3 g/mol

IUPAC Name

1-benzyl-N-(2,6-dichlorophenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H18Cl2N4O/c1-13-11-16(22(29)26-20-17(23)9-6-10-18(20)24)19-14(2)27-28(21(19)25-13)12-15-7-4-3-5-8-15/h3-11H,12H2,1-2H3,(H,26,29)

InChI Key

JEZJJIQIKVFMCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C)C(=O)NC4=C(C=CC=C4Cl)Cl

Origin of Product

United States

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